4-Chloro-2-(difluoromethyl)pyridine hydrochloride
Overview
Description
4-Chloro-2-(difluoromethyl)pyridine hydrochloride is an organic compound with the CAS Number: 1553437-88-9 . It has a molecular weight of 200.01 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF2N.ClH/c7-4-1-2-10-5 (3-4)6 (8)9;/h1-3,6H;1H . The linear formula is C6 H4 Cl F2 N .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Pyridine Derivatives : 4-Chloro-2-(difluoromethyl)pyridine hydrochloride is used as an intermediate in the synthesis of various pyridine derivatives. For instance, its role in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for highly efficient herbicides like trifloxysulfuron, highlights its significance in agricultural chemistry (Zuo Hang-dong, 2010).
Catalysis and Reaction Mechanism Studies : It's also instrumental in studying catalysis and reaction mechanisms. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for acylation reactions, providing insights into the reaction mechanisms under base-free conditions (Zhihui Liu et al., 2014).
Advanced Material Synthesis
- Development of Novel Compounds : The compound has been pivotal in the synthesis of novel compounds, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which has potential applications in medicinal chemistry due to its stability and functionalization possibilities (M. P. Catalani et al., 2010).
Enzymatic Kinetic Resolution
- Preparation of Enantiomerically Pure Catalysts : this compound is involved in the enzymatic kinetic resolution of pyridine derivatives. This process is crucial for preparing enantiomerically pure catalysts, demonstrating its value in stereochemistry and catalysis research (E. Busto et al., 2006).
Optical and Electrochemical Properties
- Study of Optical and Electrochemical Properties : Research on derivatives of this compound, such as 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, has contributed significantly to understanding the optical and electrochemical properties of such compounds. This research is important for developing new materials with specific electronic and optical characteristics (R. Andreu et al., 2000).
Biocatalysis and Asymmetric Catalysis
- Biocatalytic and Asymmetric Synthesis : It serves as a precursor in the biocatalytic preparation of optically active pyridines, which are then applied in asymmetric catalysis. This underscores its role in developing chiral compounds, which are crucial in pharmaceutical synthesis (E. Busto et al., 2006).
Luminescent Probes
- Development of Luminescent Probes : Pyridine derivatives, including those synthesized using this compound, are studied for their potential as luminescent probes. Such studies are essential for developing new materials with specific luminescent properties, useful in sensing and imaging applications (Bin Zhao et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBCCFSVCUOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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